molecular formula C10H11N3O2 B13064907 4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid

4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13064907
M. Wt: 205.21 g/mol
InChI Key: XVKXEHCYMVCEDI-UHFFFAOYSA-N
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Description

4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a pent-4-yn-2-yl amino substituent at the 4-position and a carboxylic acid group at the 5-position of the pyrimidine ring. The pent-4-yn-2-yl group (CH(CH2C≡CH)CH2-) introduces a branched alkyne chain, which confers unique electronic and steric properties. While direct data for this compound are absent in the provided evidence, its molecular formula is inferred as C₁₀H₉N₃O₂ (molecular weight ≈ 203.20 g/mol) based on structural analogs like 4-(isobutylamino)pyrimidine-5-carboxylic acid (C₁₀H₁₅N₃O₂S, 241.31 g/mol) . The alkyne moiety may enhance reactivity in click chemistry or serve as a bioisostere in drug design.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(pent-4-yn-2-ylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-4-7(2)13-9-8(10(14)15)5-11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13)

InChI Key

XVKXEHCYMVCEDI-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC=NC=C1C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with pent-4-yn-2-ylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, a study highlighted the synthesis of pyrimidine derivatives that showed cytotoxic effects against various cancer cell lines. The incorporation of the pent-4-yn-2-yl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved anticancer efficacy .

2. Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. Specifically, 4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid could serve as a scaffold for developing inhibitors targeting kinases or other enzymes involved in cellular signaling pathways. This application is crucial in drug development for diseases such as diabetes and cancer .

Agricultural Applications

1. Herbicide Development
The unique structure of this compound suggests potential use as an herbicide. Compounds with similar pyrimidine structures have been studied for their ability to inhibit plant growth by interfering with specific metabolic pathways. This application could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weeds .

Materials Science Applications

1. Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with specific properties. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials that could be used in coatings, adhesives, or drug delivery systems. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of pyrimidine derivativesDemonstrated significant cell death in cancer cell lines upon treatment with synthesized compounds
Herbicide Efficacy ResearchEvaluated the growth inhibition of various plant speciesFound that certain pyrimidine derivatives effectively inhibited weed growth without harming crops
Polymer Development StudyExplored the synthesis of new polymer materialsReported enhanced mechanical properties when incorporating pyrimidine-based compounds into polymer matrices

Mechanism of Action

The mechanism of action of 4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of 4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid with related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound* Pent-4-yn-2-ylamino (4), COOH (5) C₁₀H₉N₃O₂ 203.20 (estimated) Alkyne chain for reactivity
4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid Isobutylamino (4), methylthio (2), COOH (5) C₁₀H₁₅N₃O₂S 241.31 Thioether group enhances lipophilicity
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Amino (4), ethylthio (2), COOH (5) C₇H₉N₃O₂S 207.22 Amino and thioether functional groups
2-(Trifluoromethyl)-4-(pyridinyl)pyrimidine-5-carboxylic acid Trifluoromethyl (2), pyridinyl (4), COOH (5) C₁₂H₇F₃N₄O₂ 296.21 Electron-withdrawing CF₃ group
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid Ethoxyethylamino (4), isopropyl (2), COOH (5) C₁₃H₂₀N₄O₃ 280.33 Ether and branched alkyl chains

Notes:

  • The alkyne group in the target compound distinguishes it from sulfur-containing analogs (e.g., methylthio in ).

Physicochemical Properties

  • Lipophilicity : The pent-4-yn-2-yl group likely reduces solubility in water compared to smaller substituents (e.g., ethylthio in ). Alkyne chains may increase logP values, similar to branched alkyl groups in .
  • Acidity: The carboxylic acid group (pKa ≈ 2–3) dominates acidity, while the amino group (pKa ≈ 9–10) contributes to zwitterionic behavior at physiological pH.

Biological Activity

4-[(Pent-4-yn-2-yl)amino]pyrimidine-5-carboxylic acid, with CAS Number 1876196-96-1, is a compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on available research findings, including synthesis, structure-activity relationships (SAR), and case studies.

The molecular formula of this compound is C10_{10}H11_{11}N3_3O2_2, with a molecular weight of 205.21 g/mol. The compound's structure consists of a pyrimidine ring substituted with an amino group and a pentynyl chain, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the pyrimidine family have been explored for their ability to inhibit cancer cell proliferation. For instance, 4-aminopyrimidine derivatives have shown inhibitory effects on VEGFR-2 kinase, which is crucial in tumor angiogenesis .
  • Antibacterial Properties : The methylerythritol phosphate pathway enzymes are attractive targets for antibacterial agents. Compounds designed to inhibit these enzymes have demonstrated significant antibacterial activity against pathogens like Burkholderia pseudomallei .
  • Anti-inflammatory Effects : Some pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine levels and reducing inflammatory responses in animal models .

Structure-Activity Relationships (SAR)

The effectiveness of this compound in various biological contexts can be attributed to its structural components:

Structural Feature Biological Activity
Amino GroupEnhances interaction with biological targets
Pentynyl ChainMay influence lipophilicity and membrane permeability
Carboxylic Acid GroupIncreases solubility and potential for ionic interactions

Case Studies and Research Findings

  • Cancer Cell Studies : A study focused on a series of 4-aminopyrimidine derivatives revealed that certain analogs could induce G2/M phase cell cycle arrest in cancer cells, leading to increased apoptosis rates . This suggests that modifications to the pyrimidine structure can enhance anticancer potency.
  • Antibacterial Evaluation : In vitro assays demonstrated that compounds targeting the methylerythritol phosphate pathway showed promising results against Burkholderia pseudomallei, indicating potential for development as new antibacterial agents .
  • Inflammation Models : Experimental models using pyrimidine derivatives indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1β, showcasing their potential as therapeutic agents in inflammatory diseases .

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